An In-Depth Technical Guide to 3-Hydroxycyclobutanone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Hydroxycyclobutanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycyclobutanone, a seemingly simple carbocyclic ketone, has emerged as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its strained four-membered ring, coupled with the presence of both a hydroxyl and a carbonyl functional group, imparts a unique reactivity profile that has been harnessed for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-hydroxycyclobutanone, covering its fundamental properties, spectroscopic signature, synthesis methodologies, reactivity, and its burgeoning applications in the development of novel therapeutics.
Core Properties and Identification
CAS Number: 15932-93-1[1]
Molecular Formula: C₄H₆O₂[2]
Molecular Weight: 86.09 g/mol [2]
Physical and Chemical Properties
3-Hydroxycyclobutanone is typically a colorless to pale yellow liquid under standard conditions. Its bifunctional nature, possessing both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group), influences its physical properties.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 174-175 °C (at 12 Torr) | [4] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.69 ± 0.20 | [4] |
| Storage | Store in a cool, dry place, often under an inert atmosphere and refrigerated. | [5] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methine proton attached to the hydroxyl group and the methylene protons of the cyclobutane ring. The chemical shifts and coupling constants will be influenced by the ring strain and the electronic effects of the substituents. A representative ¹H NMR spectrum is available through ChemicalBook, providing experimental data for direct comparison.[1]
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three distinct signals corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, and the two equivalent methylene carbons. The carbonyl carbon is expected to appear significantly downfield.
| Carbon Environment | Predicted ¹³C Chemical Shift (ppm) |
| C=O | ~205 - 220 |
| CH-OH | ~60 - 70 |
| CH₂ | ~40 - 50 |
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of the hydroxyl and carbonyl functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3550 - 3200 (broad) |
| C=O stretch (ketone) | ~1780 (strained ring) |
| C-H stretch (alkane) | 3000 - 2850 |
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 86. Key fragmentation patterns would likely involve the loss of water (M-18), carbon monoxide (M-28), or cleavage of the cyclobutane ring.
Synthesis of 3-Hydroxycyclobutanone
The synthesis of 3-hydroxycyclobutanone and its derivatives can be approached through several strategic disconnections. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.
Key Synthetic Strategies
-
[2+2] Cycloaddition Reactions: A powerful method for constructing the cyclobutane core involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriately substituted alkene.
-
Ring Expansion of Cyclopropanes: The strain inherent in cyclopropane rings can be exploited to drive ring-expansion reactions to form cyclobutanones.
-
Oxidation of Cyclobutanol: If cyclobutanol is accessible, a straightforward oxidation can yield the target ketone.
-
Reduction of 1,3-Cyclobutanedione: Selective reduction of one of the carbonyl groups in 1,3-cyclobutanedione offers a direct route to 3-hydroxycyclobutanone.[6]
Detailed Experimental Protocol: A Representative Synthesis
Conceptual Synthesis via Reduction of a Diketo Precursor:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 1,3-cyclobutanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to -78 °C in a dry ice/acetone bath.
-
Selective Reduction: A solution of a mild and sterically hindered reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq), in THF is added dropwise to the cooled solution of the dione over a period of 1 hour, maintaining the temperature at -78 °C. The use of a bulky reducing agent is crucial to favor the mono-reduction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.
-
Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 3-hydroxycyclobutanone.
Reactivity and Chemical Transformations
The chemical behavior of 3-hydroxycyclobutanone is dictated by the interplay of its strained ring and its two functional groups.
Figure 1: Key reactivity pathways of 3-hydroxycyclobutanone.
-
Reactions at the Carbonyl Group: The ketone functionality is susceptible to a wide range of nucleophilic additions, including the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents. It can also undergo Wittig-type reactions to form methylenecyclobutane derivatives and participate in reductive amination to introduce nitrogen-containing substituents.
-
Reactions at the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding 1,3-dione, esterified with acyl chlorides or anhydrides, or converted to ethers under appropriate conditions.
-
Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening or rearrangement reactions, providing access to a variety of linear or larger cyclic structures.
Applications in Drug Discovery and Development
The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive motif in medicinal chemistry for constraining the conformation of a molecule, which can lead to improved binding affinity and selectivity for biological targets. 3-Hydroxycyclobutanone, as a functionalized cyclobutane, is a particularly valuable chiral building block.[7][8]
Role in Carbocyclic Nucleoside Synthesis
A significant application of hydroxycyclobutanones is in the synthesis of carbocyclic nucleosides.[5] These are nucleoside analogues where the furanose oxygen is replaced by a methylene group, leading to increased metabolic stability.[5] The synthesis of certain cyclobutane nucleosides has been reported to start from 2-hydroxycyclobutanone, a close isomer of the title compound, highlighting the utility of this class of molecules in accessing these important antiviral and anticancer agents.[5]
Figure 2: General synthetic scheme for carbocyclic nucleosides from a hydroxycyclobutanone precursor.
Potential as a Chiral Building Block
The ability to synthesize enantiomerically pure forms of 3-hydroxycyclobutanone opens up its use as a chiral pool starting material for the synthesis of complex, biologically active molecules. Its bifunctional nature allows for diverse and orthogonal chemical modifications, making it a versatile platform for generating libraries of compounds for drug discovery screening.
Safety and Handling
3-Hydroxycyclobutanone is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[2]
GHS Hazard Statements: [2]
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Hydroxycyclobutanone is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained ring system and dual functionality provides a rich platform for chemical exploration. As the demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, the importance of compounds like 3-hydroxycyclobutanone is set to increase, driving further innovation in its synthesis and application.
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Doc Brown's Chemistry. infrared spectrum of 3-hydroxybutanone. [Link]
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